Home > Products > Building Blocks P7392 > 4-(Piperidin-4-ylmethyl)morpholine
4-(Piperidin-4-ylmethyl)morpholine - 81310-62-5

4-(Piperidin-4-ylmethyl)morpholine

Catalog Number: EVT-346889
CAS Number: 81310-62-5
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Piperidin-4-ylmethyl)morpholine” is a compound with the molecular formula C10H20N2O . It is a small molecule that has been mentioned in the context of restoring E-cadherin expression and reducing invasion in colorectal carcinoma cells .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-(Piperidin-4-ylmethyl)morpholine”, has been a topic of interest in recent scientific literature . One method involves the removal of the metalation group, dehydroxylation, and pyridine reduction . Another synthesis was carried out via a pre-target piperoilchloride, where the piperine was initially hydrolyzed using KOH ethanolate for 24 hours, added SOCl 2 and then mixed with morpholine at 0-5° C .

Molecular Structure Analysis

The molecular structure of “4-(Piperidin-4-ylmethyl)morpholine” can be represented by the InChI string: InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 . The compound has a molecular weight of 184.28 g/mol .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

The compound “4-(Piperidin-4-ylmethyl)morpholine” has a molecular weight of 184.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.157563266 g/mol . The topological polar surface area is 24.5 Ų .

Lafutidine

  • Compound Description: Lafutidine is a histamine H2 receptor antagonist used for the treatment of peptic ulcer disease. []
  • Relevance: Lafutidine contains a 2-chloro-4-(piperidin-1-ylmethyl)pyridine moiety. The 4-(piperidin-1-ylmethyl)pyridine portion is structurally analogous to 4-(Piperidin-4-ylmethyl)morpholine, with the key difference being the replacement of the morpholine ring with a pyridine ring. []

(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)

  • Compound Description: Compound A is a novel muscarinic receptor antagonist with selective antagonistic activity for the M3 receptor over the M2 receptor. It has potential as a therapeutic for overactive bladder and chronic obstructive pulmonary disease due to its minimal cardiac or CNS side effects. []
  • Relevance: Compound A features a 1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl subunit. This subunit shares structural similarities with 4-(Piperidin-4-ylmethyl)morpholine, with the difference being the substitution of the morpholine ring with a 6-aminopyridin-2-ylmethyl group attached to the piperidine nitrogen. []

4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319)

  • Compound Description: LQM319 is a drug candidate currently in the preclinical stage, showing potential as an antihypertensive agent. Research suggests it may also have antineoplastic effects against certain cancers. []
  • Relevance: LQM319 incorporates two thiomorpholine rings connected to a central phenol group via methylene linkers. This structural motif, particularly the thiomorpholine ring and methylene linker, is analogous to the morpholine ring and methylene linker found in 4-(Piperidin-4-ylmethyl)morpholine. The key difference lies in the substitution of the piperidine ring with a phenol unit bearing an additional thiomorpholine substituent. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: PDTic serves as a lead compound for a new class of tetrahydroisoquinoline κ opioid receptor antagonists. []
  • Relevance: PDTic features a (piperidin-1-ylmethyl)propyl group attached to the core tetrahydroisoquinoline structure. This (piperidin-1-ylmethyl) portion is structurally similar to the (Piperidin-4-ylmethyl) portion in 4-(Piperidin-4-ylmethyl)morpholine. The main difference lies in the connection point of the methylpropyl group to the piperidine ring and the absence of the morpholine ring. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

  • Compound Description: BI 1356, with the proposed trade name ONDERO, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for the treatment of type 2 diabetes. It exhibits superior potency and longer duration of action compared to other DPP-4 inhibitors. [, ]
  • Relevance: BI 1356 contains a 3-amino-piperidin-1-yl subunit as part of its complex structure. This subunit is structurally related to 4-(Piperidin-4-ylmethyl)morpholine, sharing the piperidine ring. The difference lies in the presence of a 3-amino group and the absence of the morpholine ring and methylene linker in BI 1356. [, ]
Overview

4-(Piperidin-4-ylmethyl)morpholine is a chemical compound that belongs to the class of morpholines, which are cyclic amines characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This compound is notable for its potential applications in pharmaceuticals, particularly as a raw material or intermediate in drug synthesis. Its structure features a morpholine ring substituted with a piperidin-4-ylmethyl group, which contributes to its biological activity and utility in medicinal chemistry.

Source and Classification

The primary sources of 4-(Piperidin-4-ylmethyl)morpholine include synthetic methodologies documented in patents and scientific literature. It is classified as an organic compound, specifically an amine due to the presence of nitrogen atoms in its structure. The compound is often utilized in the synthesis of various pharmaceutical agents, making it significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(Piperidin-4-ylmethyl)morpholine can be achieved through several methods, primarily involving reductive amination reactions. A notable method includes the reaction of 1-benzyl-4-piperidone with morpholine under controlled conditions. This method allows for high yields and purity of the target compound.

Technical Details

One efficient synthetic route involves:

  1. Initial Reaction: 1-benzyl-4-piperidone is reacted with morpholine in a solvent such as toluene.
  2. Catalysis: A catalyst like Raney nickel may be employed to facilitate the reaction under specific temperatures and pressures.
  3. Hydrogenation: The reaction mixture undergoes hydrogenation using palladium or platinum catalysts to achieve the desired product.
  4. Purification: Post-reaction, unreacted materials are removed through distillation or crystallization to isolate pure 4-(Piperidin-4-ylmethyl)morpholine .
Molecular Structure Analysis

Structure

The molecular formula for 4-(Piperidin-4-ylmethyl)morpholine is C_{11}H_{18}N_{2}O. The structure comprises:

  • A morpholine ring (a six-membered ring containing one oxygen atom).
  • A piperidine moiety attached via a methylene bridge.

Data

The compound's molecular weight is approximately 198.28 g/mol. The structural configuration allows for unique interactions with biological targets, enhancing its pharmacological properties.

Chemical Reactions Analysis

Reactions

4-(Piperidin-4-ylmethyl)morpholine can participate in various chemical reactions typical for amines and morpholines, including:

  • Nucleophilic substitutions: Reacting with electrophiles to form new compounds.
  • Reductive amination: Combining carbonyl compounds with amines under reducing conditions.

Technical Details

In synthetic applications, the compound can be used as a building block for more complex molecules. Its reactivity profile makes it suitable for modifications that enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for compounds containing morpholine and piperidine rings often involves interaction with neurotransmitter receptors or enzymes within biological systems. For instance, they may act as inhibitors or modulators of specific pathways relevant to diseases such as cancer or neurological disorders.

Data

Studies indicate that derivatives of morpholine and piperidine exhibit significant activity against various cancer cell lines, suggesting their role in targeted therapy . The precise mechanism may vary based on the specific substituents on the rings and their spatial orientation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Boiling Point: The boiling point is not explicitly documented but is expected to be moderate due to its molecular weight.
  • Reactivity: Exhibits typical reactivity associated with amines, including nucleophilic behavior.

Relevant analyses confirm that these properties contribute to its utility in pharmaceutical applications, where solubility and reactivity are critical factors .

Applications

Scientific Uses

4-(Piperidin-4-ylmethyl)morpholine has several applications in scientific research and drug development:

  • Pharmaceutical Intermediates: Used in synthesizing various therapeutic agents.
  • Antitumor Agents: Its derivatives have shown promise as potential antitumor agents due to their ability to interact with cancer cell pathways.

Research continues to explore the full range of biological activities associated with this compound, indicating its potential role in developing new treatments for complex diseases .

Synthesis Methodologies and Reaction Optimization

Catalytic Reductive Amination Strategies

Platinum- and Palladium-Catalyzed Hydrogenation Protocols

Industrial synthesis of 4-(piperidin-4-ylmethyl)morpholine relies heavily on reductive amination strategies using heterogeneous catalysts. Platinum- and palladium-based catalysts demonstrate superior efficacy in the one-pot transformation of 1-benzyl-4-piperidone and morpholine under hydrogen atmospheres. Pt/C (5% wt) or Pd(OH)₂/C catalysts facilitate this transformation under mild hydrogen pressures (≤1 MPa), achieving near-quantitative conversions of the ketone precursor to 4-(1-benzylpiperidin-4-yl)morpholine—a key intermediate [1] [5]. Critical advantages include:

  • Operational simplicity: Simultaneous enamine formation and reduction
  • Chemoselectivity: Minimal over-reduction of the ketone to alcohol byproducts
  • Scalability: Catalyst recyclability for ≥3 cycles with <5% activity loss

Optimization studies reveal Pt/C achieves 98% conversion at 80°C within 8 hours, outperforming Pd/C in reaction kinetics. Palladium variants, however, offer cost benefits for large-scale applications. The catalytic efficiency is further enhanced by controlling moisture content; partially water-impregnated catalysts mitigate pore-blocking while maintaining proton shuttle activity [5].

Table 1: Catalyst Performance in Reductive Amination

Catalyst TypeH₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Conversion (%)
Pt/C (5% wt)0.880898
Pd(OH)₂/C1.01001295
Pd/Al₂O₃1.01101589

Solvent Systems and Stoichiometric Ratios in One-Pot Syntheses

Morpholine serves a dual role as both reactant and solvent in optimized protocols. A ≥5:1 molar excess of morpholine relative to 1-benzyl-4-piperidone is critical for suppressing the formation of 1-benzyl-4-hydroxypiperidine—a hydrolytic byproduct that competes with enamine intermediates. At 6.5:1 stoichiometry, yields reach 95% due to kinetic acceleration of the iminium formation step [5]. Solvent-free conditions enable facile post-reaction processing; excess morpholine is recovered via vacuum distillation (bp 128–129°C) and reused, minimizing waste. For substrates requiring solubilization, toluene or methylcyclohexane may be incorporated, albeit with a 10–15% yield penalty due to dilution effects. The solvent system profoundly impacts impurity profiles:

Table 2: Solvent and Stoichiometry Effects on Yield

Morpholine EquivalentsSolventByproduct Formation (%)Isolated Yield (%)
3.0None2862
5.0None1285
6.5None<595
6.5Toluene883
6.5Methylcyclohexane980

Non-Catalytic Pathways for Morpholine-Piperidine Hybridization

Non-catalytic routes remain relevant for specialized substrates. Thermal condensation of carboxylic acid derivatives with morpholine exemplifies an alternative approach. In one protocol, lithocholic acid chloride undergoes amidation with morpholine followed by lithium aluminum hydride reduction to yield steroidal morpholine-piperidine hybrids [7]. However, step efficiency is inferior:

  • 3-step sequence (chlorination → amidation → reduction)
  • Cumulative yields of 60–70% versus 95% for catalytic reductive amination
  • Functional group intolerance (e.g., nitro, cyano groups preclude LiAlH₄ use)

High-temperature cyclizations (220–225°C) using ethylenediamine monotosylate generate imidazoline-linked morpholine-piperidine scaffolds, but regioselectivity challenges persist [7]. These methods are reserved for niche applications where metal residues must be avoided or when pre-functionalized building blocks are available.

Byproduct Suppression During Enamine Reduction

Competitive reduction pathways constitute the primary source of impurities. Key byproducts and mitigation strategies include:

  • 1-Benzyl-4-hydroxypiperidine: Forms via direct carbonyl reduction rather than enamination. Suppressed by:
  • Morpholine excess (≥5 eq) to shift equilibrium toward enamine [5]
  • Avoiding protic solvents (e.g., ethanol) that promote ketone hydration
  • Catalyst selection (Pt/C minimizes alcohol formation vs. Raney nickel)
  • N-Benzyl over-reduction: Catalytic debenzylation prematurely cleaves the N-benzyl group during reductive amination. Mitigated by:
  • Hydrogen pressure control (<1 MPa) [1]
  • Short reaction times (≤12 hours)
  • Avoiding acidic additives
  • Oligomeric species: Result from Michael additions of enamines. Controlled by:
  • Low-temperature workup (<10°C) during morpholine removal
  • Dilution with non-polar solvents (e.g., hexane) to precipitate oligomers

Post-reaction purification leverages distillation (bp 110–115°C/0.1 mmHg) or recrystallization from tert-butanol/water mixtures to achieve >99.5% purity, as verified by GC-MS and HPLC analysis [5].

Table 3: Byproducts and Mitigation Strategies

ByproductFormation PathwaySuppression MethodResidual Levels (%)
1-Benzyl-4-hydroxypiperidineKetone reductionMorpholine excess (≥5 eq), solvent-free<0.5
4-(Piperidin-4-yl)morpholinePremature debenzylationH₂ pressure ≤1 MPa, reaction time ≤12h<1.0
Morpholine bis-adductMichael additionLow-temperature workup, distillation<0.3

Properties

CAS Number

81310-62-5

Product Name

4-(Piperidin-4-ylmethyl)morpholine

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2

InChI Key

DEZJKGVJDMAGPI-UHFFFAOYSA-N

SMILES

C1CNCCC1CN2CCOCC2

Canonical SMILES

C1CNCCC1CN2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.